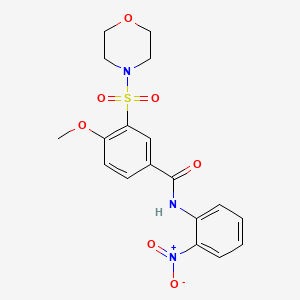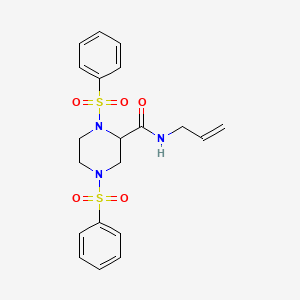
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with benzenesulfonyl groups and a prop-2-enyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Piperazine Derivative: The piperazine ring is first functionalized with benzenesulfonyl groups through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced via an alkylation reaction using an appropriate alkylating agent like allyl bromide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The prop-2-enyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(phenylsulfonyloxy)benzene: Similar in structure but lacks the piperazine ring and prop-2-enyl group.
1,4-bis(phenylethynyl)benzene: Contains ethynyl groups instead of benzenesulfonyl groups.
1,3-bis(benzenesulfonyl)benzene: Similar sulfonyl groups but different substitution pattern on the benzene ring.
Uniqueness
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide is unique due to its combination of benzenesulfonyl groups, piperazine ring, and prop-2-enyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-prop-2-enylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-2-13-21-20(24)19-16-22(29(25,26)17-9-5-3-6-10-17)14-15-23(19)30(27,28)18-11-7-4-8-12-18/h2-12,19H,1,13-16H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIWJXQSHICPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5166785.png)
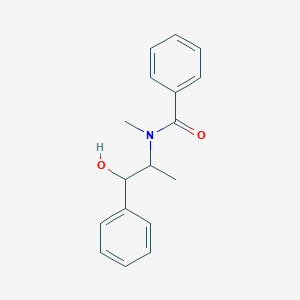
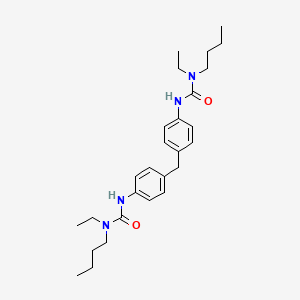
![N-[2-methyl-4-[4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]cyclohexyl]phenyl]thiophene-2-carboxamide](/img/structure/B5166814.png)
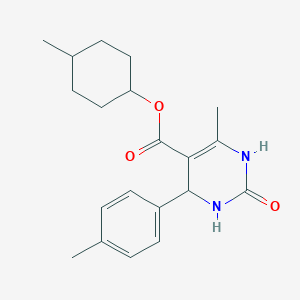
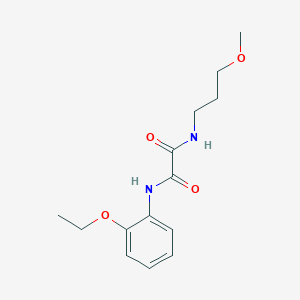

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B5166824.png)
![2-(Propan-2-YL)-4-[(1,3-thiazol-2-YL)carbamoyl]butanoic acid](/img/structure/B5166828.png)
![4-butoxy-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5166842.png)
![N'-benzyl-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5166853.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B5166872.png)
